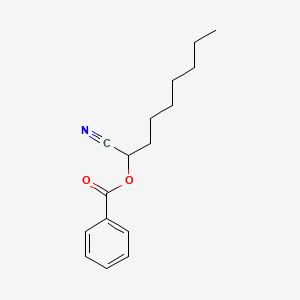![molecular formula C5H5Cl2F3OS B14290432 [(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride CAS No. 116206-82-7](/img/structure/B14290432.png)
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride is a chemical compound with the molecular formula C5H6Cl2F3OS. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a sulfanyl group attached to a propan-2-yl backbone, along with an acetyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride typically involves the reaction of 3-chloro-1,1,1-trifluoropropane with a thiol compound, followed by the introduction of an acetyl chloride group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, or thioethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary or secondary alcohols.
Scientific Research Applications
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiol groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of [(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride involves its interaction with nucleophiles, particularly thiol groups. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,1,1-trifluoropropane: Similar structure but lacks the sulfanyl and acetyl chloride groups.
1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group instead of the sulfanyl and acetyl chloride groups.
3-Chloro-1,1,1-trifluoro-2-propanol: Contains a hydroxyl group instead of the acetyl chloride group.
Uniqueness
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride is unique due to the presence of both the sulfanyl and acetyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
116206-82-7 |
|---|---|
Molecular Formula |
C5H5Cl2F3OS |
Molecular Weight |
241.06 g/mol |
IUPAC Name |
2-(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanylacetyl chloride |
InChI |
InChI=1S/C5H5Cl2F3OS/c6-1-3(5(8,9)10)12-2-4(7)11/h3H,1-2H2 |
InChI Key |
GZRITSJYOQAGFH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)SCC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)


methanone](/img/structure/B14290381.png)
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)



![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)

![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
